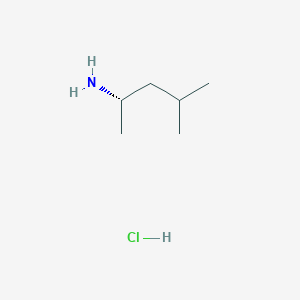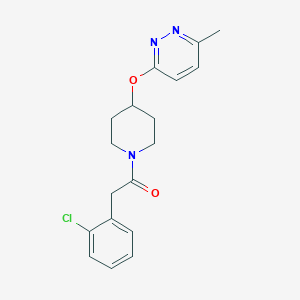![molecular formula C10H11N5OS B2604188 N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide CAS No. 338418-71-6](/img/structure/B2604188.png)
N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide is a chemical compound with the molecular formula C10H11N5OS It is known for its unique structure, which includes a pyridine ring, a cyano group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide typically involves the reaction of 2-aminopyridine with cyanoacetic acid hydrazide under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced hydrazides, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functionality but differ in their overall structure and properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have a different substitution pattern and reactivity.
Uniqueness
N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c11-5-4-9(16)15-14-8(12)7-17-10-3-1-2-6-13-10/h1-3,6H,4,7H2,(H2,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDMAZWPMSGDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=NNC(=O)CC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC/C(=N/NC(=O)CC#N)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2604109.png)

![[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2604111.png)

![6-methyl-4-oxo-N-(4-sulfamoylphenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2604114.png)

![N-Methyl-N-[4-[(prop-2-enoylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B2604118.png)

![2-(3-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2604121.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate](/img/structure/B2604122.png)
![8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2604124.png)
![2-chloro-N-[(diphenylcarbamoyl)methyl]acetamide](/img/structure/B2604128.png)
